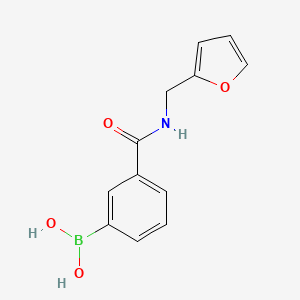

3-(Furfurylaminocarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRIHRGFMYXTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393762 | |

| Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-27-0 | |

| Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furfurylaminocarbonyl)phenylboronic acid typically involves the following steps:

Formation of the Furfurylaminocarbonyl Intermediate: This step involves the reaction of furfurylamine with a suitable carbonyl compound, such as an acid chloride or anhydride, to form the furfurylaminocarbonyl intermediate.

Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Furfurylaminocarbonyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The furfurylaminocarbonyl group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Furfurylamine derivatives.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Drug Delivery Systems

3-(Furfurylaminocarbonyl)phenylboronic acid has been explored for its ability to form conjugates with polysaccharides like chitosan. These conjugates can enhance the delivery of therapeutic agents through controlled release mechanisms.

- Case Study: Insulin Delivery

- Objective: To develop a glucose-responsive system for insulin delivery.

- Method: The compound was used to create nanoparticles that respond to glucose levels.

- Results: The nanoparticles demonstrated improved insulin release profiles in response to varying glucose concentrations, indicating potential for diabetes management.

Biosensors

The boronic acid functionality in this compound enables it to selectively bind diols, which is crucial for biosensor applications.

- Case Study: Glucose Sensing

- Objective: To fabricate a biosensor for glucose detection.

- Method: The compound was incorporated into a polymer matrix that interacts with glucose.

- Results: Enhanced sensitivity and specificity for glucose detection were achieved, showcasing its potential in diabetes monitoring.

Smart Polymers

This compound can be utilized as a monomer in the synthesis of smart polymers that respond to environmental stimuli.

- Case Study: pH-Responsive Hydrogels

- Objective: To create hydrogels that swell or shrink based on pH changes.

- Method: The compound was polymerized with other monomers to form hydrogels.

- Results: The resulting hydrogels exhibited significant swelling behavior in acidic conditions, highlighting their potential for drug delivery applications.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a candidate for use in medical devices and coatings.

- Case Study: Antibacterial Testing

- Objective: To evaluate the antibacterial efficacy of the compound against common pathogens.

- Method: Various concentrations of the compound were tested against bacterial strains.

- Results: Significant antibacterial activity was observed, suggesting its use in developing antimicrobial surfaces.

Data Tables

Mechanism of Action

The mechanism of action of 3-(Furfurylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The furfurylaminocarbonyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Type and Position

Table 1: Key Structural Analogs and Their Properties

Key Insights :

Binding Affinity and Selectivity

Table 2: Binding Constants (K) of Phenylboronic Acid Derivatives with Neu5Ac

Mechanistic Considerations :

- Otsuka et al. proposed glycerol tail binding for amide-substituted analogs, while Djanashvili et al. emphasized α-hydroxycarboxylate interactions at physiological pH .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The amide (–NH–C(=O)–) in this compound lowers the boronic acid’s pKa, enhancing its reactivity with diols at neutral pH .

- Steric Effects : Substituents like bromomethyl (e.g., 3-(bromomethyl)phenylboronic acid) reduce cytosolic delivery efficiency compared to less bulky groups, highlighting the furfuryl group’s balance between hydrophobicity and steric accessibility .

Biological Activity

3-(Furfurylaminocarbonyl)phenylboronic acid is a phenylboronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₃BNO₃

- CAS Number : 850567-27-0

This compound contains a boronic acid functional group, which is known for its ability to interact with diols and other biomolecules, making it a versatile candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with hydroxyl groups in biomolecules, influencing various biochemical pathways. Notably, phenylboronic acids have been shown to interact with enzymes and receptors involved in disease processes, including:

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furfurylamine with phenylboronic acid derivatives under controlled conditions. Various synthetic routes have been explored, including:

- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by utilizing microwave irradiation to facilitate the reaction between furancarboxylic acid and aroyl hydrazines with phosphorus oxychloride.

- Conjugation Reactions : The compound can also be synthesized through conjugation reactions involving boronic acids and amines, which are crucial for developing new therapeutic agents .

Antimicrobial Properties

Research has demonstrated that derivatives of phenylboronic acids exhibit significant antimicrobial activity. For instance:

- Inhibitory Effects on Bacterial Strains : In vitro studies have shown that this compound can inhibit the growth of various clinical strains of bacteria overexpressing β-lactamases. These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .

Case Studies

- Synergistic Effects with β-lactam Antibiotics :

- Fluorescence Quenching Studies :

- Preliminary studies on related phenylboronic acids have shown promising results regarding their interaction with glucose and quantum dots, indicating potential applications in biosensing technologies . While not directly related to this compound, these findings underscore the broader applicability of boronic acids in biological systems.

Data Summary

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₁₃H₁₃BNO₃ |

| CAS Number | 850567-27-0 |

| Antimicrobial Activity | Effective against β-lactamase-producing bacteria |

| Synthesis Methods | Microwave-assisted synthesis; conjugation reactions |

| Mechanism of Action | Inhibition of β-lactamases; modulation of signaling pathways |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-(Furfurylaminocarbonyl)phenylboronic acid derivatives, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling furfurylamine with substituted phenylboronic acids via carbodiimide-mediated amide bond formation. For optimization, adjust molar ratios (e.g., 1:4 to 1:6 for boronic acid:substrate) to favor disubstituted products, as demonstrated in analogous reactions with 3-(ethylthio)phenylboronic acid . Monitor reaction progress using TLC or HPLC, and purify via column chromatography with silica gel.

Q. How can structural and vibrational properties of this compound be characterized experimentally and computationally?

- Methodological Answer : Employ FT-IR and Raman spectroscopy to identify functional groups (e.g., B–O, C=O stretching). Compare experimental vibrational modes with density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p) basis set) to validate structural assignments . X-ray crystallography may resolve conformational isomers, as seen in studies of 3-formylphenylboronic acid .

Q. What safety precautions are critical when handling anhydrous forms of phenylboronic acid derivatives in laboratory settings?

- Methodological Answer : Use PPE including N95 respirators, gloves, and eyeshields. Store anhydrous derivatives under inert gas (N₂/Ar) to prevent hydrolysis. Refer to SDS guidelines for boronic acids, which highlight irritant risks (WGK Germany hazard class 3) and recommend emergency procedures for inhalation/exposure .

Advanced Research Questions

Q. How do structural isomerism (ortho/meta/para substitution) and electronic effects influence the binding affinity of this compound to biomolecules like sialic acids?

- Methodological Answer : Conduct NMR titration experiments (e.g., ¹¹B, ¹H, and ¹³C) at varying pH to quantify binding constants (K) with Neu5Ac. Compare meta-substituted derivatives (e.g., 3-aminophenylboronic acid) to para analogs, noting that meta-substitution enhances diol-binding via steric and electronic modulation . Computational docking (e.g., AutoDock Vina) can predict interactions with α-hydroxycarboxylate or glycerol moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.